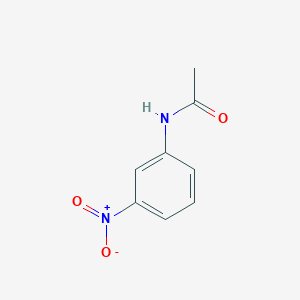

3'-Nitroacetanilide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99339. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-6(11)9-7-3-2-4-8(5-7)10(12)13/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTYNYHJHKCRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059539 | |

| Record name | Acetamide, N-(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-28-1 | |

| Record name | N-(3-Nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Nitroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Nitroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Nitroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-nitroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-NITROACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGH8S22NBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3'-Nitroacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3'-Nitroacetanilide, a key chemical intermediate. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its role in significant chemical transformations.

Core Properties of this compound

This compound, with the CAS Number 122-28-1 , is a nitro compound of significant interest in organic synthesis.[1][2] Its chemical structure consists of an acetanilide (B955) molecule with a nitro group substituted at the meta position of the phenyl ring.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 122-28-1 | [1][2][3][4] |

| Molecular Formula | C₈H₈N₂O₃ | [1][2][3][4] |

| Molecular Weight | 180.16 g/mol | [1][2][5] |

| Melting Point | 151-158 °C | [3][6] |

| Boiling Point | 379 °C at 760 mmHg | |

| Density | 1.34 g/cm³ | |

| Flash Point | 183 °C | |

| Solubility | Sparingly soluble in hot water; freely soluble in chloroform (B151607) and nitrobenzene; practically insoluble in ether. | [6] |

| Appearance | White needle crystal or brown powder. | [3][4] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution reaction of acetanilide.[1] The following protocol details the nitration of acetanilide to yield this compound.

Materials:

-

Acetanilide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Glacial Acetic Acid

-

Crushed Ice

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, round-bottom flask)

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution of Acetanilide: In a round-bottom flask, dissolve the desired amount of acetanilide in glacial acetic acid. Gentle warming may be applied to facilitate dissolution.[7]

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid.[7] This mixture should be prepared in an ice bath to control the exothermic reaction and maintain a low temperature.[7][8]

-

Nitration Reaction: Cool the acetanilide solution in an ice bath. Slowly add the cold nitrating mixture dropwise to the acetanilide solution with continuous and vigorous stirring.[1][7][8] It is crucial to maintain the reaction temperature below 20°C to prevent over-nitration and side product formation.[1]

-

Reaction Completion: After the complete addition of the nitrating mixture, allow the reaction to proceed at room temperature with continued stirring for a designated period (e.g., 10-30 minutes) to ensure completion.[8][9]

-

Precipitation of the Product: Pour the reaction mixture slowly onto a large volume of crushed ice.[1][7] This will cause the crude this compound to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acids.[1][7] The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, purified this compound.[1][8]

Logical Workflow: Synthesis Pathway

The following diagram illustrates the synthetic pathway for the preparation of this compound from Acetanilide.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor in some synthetic routes to produce paracetamol (acetaminophen), a widely used analgesic and antipyretic drug.[1] This involves the reduction of the nitro group to an amino group, followed by further chemical modifications.[1]

Safety and Handling

This compound is considered a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5][10] It may also cause an allergic skin reaction.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[10][11] All work should be conducted in a well-ventilated area or a fume hood.[11] Store the compound in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[10][11]

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling this compound.

References

- 1. Buy this compound | 122-28-1 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 3-Nitroacetanilide | C8H8N2O3 | CID 31206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nitroacetanilide [drugfuture.com]

- 7. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]

- 8. researchgate.net [researchgate.net]

- 9. fchpt.stuba.sk [fchpt.stuba.sk]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

3'-Nitroacetanilide molecular weight and formula

An In-Depth Technical Guide to 3'-Nitroacetanilide: Molecular Properties

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This technical guide focuses on this compound, a compound often utilized as a building block in various synthetic applications.

Core Molecular Data

This compound, also known as N-(3-nitrophenyl)acetamide, is an organic compound with the chemical formula C8H8N2O3.[1][2][3][4] Its molecular weight is approximately 180.16 g/mol .[1][2][4][5] A summary of its key molecular identifiers is presented in the table below.

| Property | Value |

| Molecular Formula | C8H8N2O3 |

| Molecular Weight | 180.16 g/mol [1][2][4][5] |

| CAS Number | 122-28-1[1][2] |

| Empirical Formula (Hill Notation) | C8H8N2O3 |

Logical Relationship of Molecular Information

The following diagram illustrates the relationship between the compound's name, its chemical formula, and its calculated molecular weight.

Caption: Relationship between compound name, formula, and molecular weight.

References

A Technical Guide to the Solubility of 3'-Nitroacetanilide in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3'-Nitroacetanilide (m-nitroacetanilide), a key intermediate in the synthesis of various dyes and pharmaceuticals. While extensive quantitative solubility data for its ortho- and para-isomers are available, detailed numerical data for this compound is less prevalent in publicly accessible literature. This guide summarizes the available qualitative solubility information, furnishes a detailed experimental protocol for determining precise solubility, and presents a logical workflow for this process.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound, arising from its nitro (-NO2) and acetamido (-NHCOCH3) functional groups, as well as the aromatic ring, dictates its interaction with various solvents.

Qualitative Solubility Profile of this compound

Based on available literature, the solubility of this compound in common laboratory solvents can be summarized as follows. This data is qualitative and provides a general understanding of its behavior.

| Solvent Class | Common Solvents | Observed Solubility |

| Halogenated | Chloroform | Freely Soluble[1][2] |

| Aromatic | Nitrobenzene | Freely Soluble[1][2] |

| Alcohols | Ethanol | Soluble[2] |

| Hot Methanol | Almost Transparent[3] | |

| Water | Hot Water | Sparingly Soluble[1][2] |

| Cold Water | Practically Insoluble[1] | |

| Ethers | Diethyl Ether | Practically Insoluble[1][2] |

It is also described as having moderate solubility in common organic solvents.[4]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for this compound, the following isothermal shake-flask method is recommended. This is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Scintillation vials or other sealable glass containers

-

Constant temperature water bath or incubator with shaking capabilities

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Pipette a known volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a clean, tared vial to remove any undissolved solid particles.

-

-

Analysis:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

For HPLC/UV-Vis: A calibration curve must be prepared using standard solutions of known this compound concentrations in the same solvent.

-

-

Alternatively, the mass of the solute can be determined gravimetrically by evaporating the solvent from a known volume of the filtered solution and weighing the remaining solid.

-

-

Data Calculation:

-

Calculate the solubility in desired units (e.g., g/100 mL, mol/L).

-

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for the quantitative determination of this compound solubility.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 3'-Nitroacetanilide

This technical guide provides a comprehensive overview of the synthesis of 3'-nitroacetanilide, a key intermediate in various chemical syntheses, via electrophilic aromatic substitution. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the reaction mechanism, experimental protocols, and relevant quantitative data.

Introduction

The nitration of acetanilide (B955) to form this compound is a classic example of an electrophilic aromatic substitution (SEAr) reaction. In this process, an electrophile replaces a hydrogen atom on the aromatic ring. The acetamido group (-NHCOCH₃) of acetanilide is an activating, ortho-, para-directing group. However, under the strongly acidic conditions of the nitration reaction, the lone pair of electrons on the nitrogen atom is protonated, converting the activating group into a deactivating, meta-directing group. This leads to the formation of the meta-substituted product, this compound.

The reaction is typically carried out using a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in this reaction.[1][2]

Reaction Mechanism

The electrophilic aromatic substitution reaction for the synthesis of this compound proceeds through a well-established three-step mechanism:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the nitronium ion (NO₂⁺), a potent electrophile.[3][4]

-

Electrophilic Attack: The electron-rich aromatic ring of the protonated acetanilide attacks the nitronium ion. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][5]

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.[3][6]

Experimental Protocol

The following is a detailed methodology for the laboratory synthesis of this compound.

Materials:

-

Acetanilide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Glacial Acetic Acid (CH₃COOH)[7]

-

Crushed Ice

-

Distilled Water

-

Ethanol (for recrystallization)[7]

Equipment:

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

-

Stirring rod

-

Ice bath

-

Buchner funnel and filter flask

-

Melting point apparatus

Procedure:

-

Preparation of the Acetanilide Solution: In a clean and dry Erlenmeyer flask, dissolve a known quantity of acetanilide in glacial acetic acid. Gentle warming may be required to facilitate dissolution.[7] Once dissolved, cool the solution in an ice bath.

-

Addition of Sulfuric Acid: While keeping the flask in the ice bath, slowly and carefully add concentrated sulfuric acid to the acetanilide solution with constant stirring. This is an exothermic process, and the temperature should be monitored.[7]

-

Preparation of the Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid. This mixture should also be cooled in an ice bath.[8]

-

Nitration: Add the cold nitrating mixture dropwise to the cold acetanilide solution with continuous and vigorous stirring. It is crucial to maintain a low temperature (typically below 20°C) throughout the addition to prevent dinitration and other side reactions.[7][9]

-

Reaction Completion and Precipitation: After the addition is complete, allow the reaction mixture to stand at room temperature for a specified period to ensure the reaction goes to completion. Then, pour the reaction mixture slowly onto a large amount of crushed ice with stirring. The crude this compound will precipitate out as a solid.[7]

-

Isolation and Washing: Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the solid product thoroughly with cold water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product with high purity.[7]

-

Drying and Characterization: Dry the purified crystals and determine the yield and melting point. The purity can be further assessed using techniques like Thin Layer Chromatography (TLC) and spectroscopy (IR, NMR).

Quantitative Data

The efficiency and success of the synthesis are evaluated based on several quantitative parameters. The following table summarizes typical data obtained from the synthesis of this compound.

| Parameter | Typical Value/Range | Reference |

| Reactant Ratios | ||

| Acetanilide : Nitric Acid : Sulfuric Acid | Varies, e.g., 1:0.6:3 (by volume) | [10] |

| Reaction Conditions | ||

| Temperature | 0 - 20 °C | [7][10] |

| Reaction Time | 20 minutes to 1 hour | [10] |

| Product Characteristics | ||

| Theoretical Yield | Dependent on starting material quantity | - |

| Actual Yield | 60-85% | [7] |

| Melting Point (Crude) | Varies, lower than pure product | - |

| Melting Point (Recrystallized) | 155 °C | [7] |

| Spectroscopic Data | ||

| ¹H NMR (DMSO-d₆, ppm) | δ 10.4 (s, 1H, NH), 8.63 (s, 1H), 7.90 (d, 1H), 7.60 (t, 1H), 2.12 (s, 3H, CH₃) | [11] |

| ¹³C NMR (ppm) | Data available in spectral databases | [12] |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1670 (C=O stretch), ~1545 & ~1345 (N=O stretch) | [13] |

Safety Precautions

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The nitration reaction is exothermic. Proper temperature control is essential to prevent runaway reactions.

-

Nitroaromatic compounds are toxic and can be absorbed through the skin. Avoid direct contact.

Conclusion

The synthesis of this compound through electrophilic aromatic substitution is a fundamental and illustrative reaction in organic chemistry. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety precautions are paramount for a successful and safe synthesis. The quantitative data provided serves as a benchmark for researchers to evaluate their experimental outcomes. This guide provides the necessary in-depth information for the successful synthesis and characterization of this compound in a research setting.

References

- 1. homework.study.com [homework.study.com]

- 2. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Solved Nitration of Acetanilide Introduction Nitration is an | Chegg.com [chegg.com]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Buy this compound | 122-28-1 [smolecule.com]

- 8. Nitrating mixture - Sciencemadness Wiki [sciencemadness.org]

- 9. brainly.com [brainly.com]

- 10. magritek.com [magritek.com]

- 11. This compound(122-28-1) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. asianpubs.org [asianpubs.org]

role of sulfuric acid in 3'-Nitroacetanilide synthesis

An In-depth Technical Guide on the Synthesis of 3'-Nitroacetanilide and the Role of Sulfuric Acid

Introduction

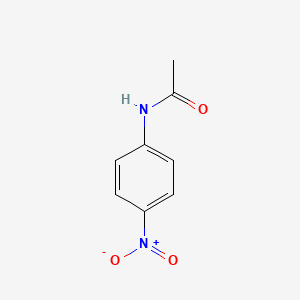

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in various chemical and pharmaceutical applications. A common misconception is that this compound can be synthesized directly via the nitration of acetanilide (B955). However, the acetamido group (-NHCOCH₃) of acetanilide is an ortho, para-directing group in electrophilic aromatic substitution reactions. Consequently, the direct nitration of acetanilide predominantly yields 4'-Nitroacetanilide (the para isomer) and 2'-Nitroacetanilide (the ortho isomer).[1]

The correct and efficient synthesis of this compound is achieved through the acetylation of 3-nitroaniline (B104315). This guide will first elucidate the fundamental role of sulfuric acid in the widely-practiced nitration of acetanilide to produce the ortho and para isomers. Subsequently, it will detail the correct synthetic pathway for this compound, highlighting the catalytic role of sulfuric acid in the acetylation of an amine.

The Role of Sulfuric Acid in Aromatic Nitration

In the context of electrophilic aromatic substitution, such as the nitration of acetanilide, sulfuric acid plays a crucial dual role as both a catalyst and a dehydrating agent.[2] Its primary function is to facilitate the generation of the potent electrophile, the nitronium ion (NO₂⁺), from nitric acid.[3][4]

The reaction between concentrated sulfuric acid and nitric acid is an acid-base reaction where sulfuric acid, being the stronger acid, protonates nitric acid. The protonated nitric acid is unstable and readily loses a molecule of water to form the linear and highly electrophilic nitronium ion.

The overall reaction is as follows: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

This equilibrium generates the necessary electrophile for the subsequent attack by the electron-rich aromatic ring.

Caption: Formation of the nitronium ion from nitric and sulfuric acid.

Synthesis of 2'- and 4'-Nitroacetanilide via Nitration of Acetanilide

While this pathway does not yield the target 3'-isomer, understanding it is fundamental to grasping the principles of electrophilic aromatic substitution and the directing effects of substituents. The acetamido group activates the benzene (B151609) ring and directs the incoming nitronium ion to the ortho and para positions. The para product is typically the major isomer due to reduced steric hindrance compared to the ortho position.

Reaction Mechanism: Ortho/Para Nitration of Acetanilide

The mechanism involves the nucleophilic attack of the electron-rich benzene ring of acetanilide on the nitronium ion, forming a resonance-stabilized carbocation known as the sigma complex or arenium ion. A subsequent deprotonation by a weak base (like water or the bisulfate ion) restores the aromaticity of the ring, yielding the final product.

Caption: Electrophilic aromatic substitution mechanism for acetanilide nitration.

Experimental Protocol: Nitration of Acetanilide

This protocol is representative for the synthesis of 4'-Nitroacetanilide.[1]

-

Dissolution: In a 100 mL beaker, dissolve 2.5 g of finely powdered acetanilide in 2.5 mL of glacial acetic acid.

-

Acidification: Carefully add 5.0 mL of concentrated sulfuric acid to the mixture while stirring. The solution will become warm.

-

Cooling: Cool the solution to between 0-5 °C in an ice-salt bath.

-

Nitrating Mixture Preparation: In a separate test tube, prepare the nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 1.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the cooled acetanilide solution with constant stirring. It is critical to maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction Time: After the addition is complete, allow the reaction mixture to stand at room temperature for approximately one hour.

-

Precipitation: Pour the reaction mixture slowly into a beaker containing 50 g of crushed ice and stir. The crude product will precipitate.

-

Isolation and Washing: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with cold water to remove any residual acid.

-

Recrystallization: Purify the crude product by recrystallization from hot ethanol (B145695) to separate the major para-isomer from the more soluble ortho-isomer.

-

Drying: Dry the purified crystals and determine the yield.

Correct Synthesis of this compound via Acetylation of 3-Nitroaniline

The synthesis of this compound is properly achieved by the N-acetylation of 3-nitroaniline using an acetylating agent such as acetic anhydride (B1165640). In this reaction, sulfuric acid can be employed as a catalyst.

Role of Sulfuric Acid in Acid-Catalyzed Acetylation

In the acetylation of an amine with acetic anhydride, a Brønsted acid catalyst like sulfuric acid enhances the rate of reaction. The acid protonates one of the carbonyl oxygen atoms of the acetic anhydride.[5] This protonation increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of 3-nitroaniline.

Caption: Mechanism of acid-catalyzed acetylation of 3-nitroaniline.

Experimental Protocol: Acetylation of 3-Nitroaniline

This protocol describes a general method for the acid-catalyzed acetylation of an aromatic amine.

-

Reactant Setup: In a round-bottom flask, add 5.0 g of 3-nitroaniline.

-

Acetylation: Add 6.0 mL of acetic anhydride to the flask.

-

Catalyst Addition: While swirling the flask, cautiously add 2-3 drops of concentrated sulfuric acid.

-

Heating: Gently heat the reaction mixture on a water bath at approximately 60-70°C for 15-20 minutes.

-

Precipitation: Carefully pour the warm reaction mixture into a beaker containing 50 mL of ice-cold water. Stir the mixture vigorously to induce precipitation of the product.

-

Isolation: Collect the solid this compound by vacuum filtration and wash the crystals with cold water.

-

Purification: If necessary, recrystallize the product from an ethanol/water mixture to obtain a purified solid.

-

Drying: Dry the purified product and determine the melting point and yield.

Experimental Workflow: this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Data Presentation

The physicochemical properties of the nitroacetanilide isomers are summarized below for comparison.

| Property | 2'-Nitroacetanilide (ortho) | This compound (meta) | 4'-Nitroacetanilide (para) |

| Molecular Formula | C₈H₈N₂O₃ | C₈H₈N₂O₃[6] | C₈H₈N₂O₃[7] |

| Molar Mass ( g/mol ) | 180.16 | 180.16[6] | 180.16[7] |

| Appearance | Yellow solid | Beige / White needle crystal[6][8] | White-green to yellow solid[7][9] |

| Melting Point (°C) | 92-94 | 154-158[6][10] | 215-217[7][9] |

| Synthesis Yield (%) | Minor product | Typically high | ~66-82%[11][12] |

Conclusion

Sulfuric acid is a versatile and critical reagent in the chemistry of nitroacetanilides. In the context of direct nitration of acetanilide, it serves as the catalyst to generate the necessary nitronium ion electrophile, leading to the formation of ortho and para isomers. For the targeted synthesis of this compound, which proceeds via the acetylation of 3-nitroaniline, sulfuric acid acts as an effective catalyst by activating the acetylating agent, acetic anhydride. This guide clarifies the correct synthetic methodologies and underscores the nuanced yet pivotal roles of sulfuric acid, providing essential information for researchers and professionals in drug development and chemical synthesis.

References

- 1. magritek.com [magritek.com]

- 2. researchgate.net [researchgate.net]

- 3. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 4. 4'-Nitroacetanilide | 104-04-1 [chemicalbook.com]

- 5. ria.utn.edu.ar [ria.utn.edu.ar]

- 6. chembk.com [chembk.com]

- 7. Nitroacetanilide - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. chembk.com [chembk.com]

- 10. This compound | CAS#:122-28-1 | Chemsrc [chemsrc.com]

- 11. scribd.com [scribd.com]

- 12. p-Nitroacetanilide Study Material [unacademy.com]

An In-depth Technical Guide to the Structural Isomers of 3'-Nitroacetanilide: Nomenclature, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 3'-Nitroacetanilide, with a focus on their nomenclature, physicochemical properties, and detailed experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction to Nitroacetanilide Isomers

Nitroacetanilide, with the chemical formula C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol , exists as three structural isomers depending on the position of the nitro group (-NO₂) on the phenyl ring relative to the acetamido group (-NHCOCH₃).[1] These isomers are 2-nitroacetanilide (ortho-), this compound (meta-), and 4-nitroacetanilide (para-). The position of the nitro group significantly influences the physical and chemical properties of each isomer, making their individual synthesis and characterization crucial for various applications, including in the synthesis of dyes and pharmaceuticals.[1][2]

Nomenclature and Structural Information

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the three isomers is as follows:

-

2-Nitroacetanilide: N-(2-nitrophenyl)acetamide

-

This compound: N-(3-nitrophenyl)acetamide[3]

-

4-Nitroacetanilide: N-(4-nitrophenyl)acetamide[4]

The structural formulas and corresponding CAS Registry Numbers are provided in the table below.

| Isomer | Structure | IUPAC Name | CAS Registry Number |

| 2-Nitroacetanilide |  |

N-(3-nitrophenyl)acetamide122-28-1[3]4-Nitroacetanilide

N-(3-nitrophenyl)acetamide122-28-1[3]4-Nitroacetanilide N-(4-nitrophenyl)acetamide104-04-1[2]

N-(4-nitrophenyl)acetamide104-04-1[2]

Physicochemical Properties

The physical properties of the nitroacetanilide isomers vary significantly due to the differences in their molecular symmetry and intermolecular forces. These properties are summarized in the table below.

| Property | 2-Nitroacetanilide | This compound | 4-Nitroacetanilide |

| Appearance | Yellow leaflets[5] | Leaflets[5] | Prisms[5] |

| Melting Point (°C) | 93-94[5] | 151-153[5] | 214-216[5] |

| Solubility in Water | Moderately soluble in cold water, freely soluble in boiling water[5] | Sparingly soluble in hot water[5] | Almost insoluble in cold water, soluble in hot water[5] |

| Solubility in Organic Solvents | Soluble in chloroform (B151607), alcohol, and ether[5] | Freely soluble in chloroform and nitrobenzene; practically insoluble in ether[5] | Soluble in alcohol and ether[5] |

| Density (g/cm³) | 1.42[5] | Not readily available | 1.34[2] |

Experimental Protocols

Synthesis of Nitroacetanilide Isomers

The primary method for synthesizing nitroacetanilide isomers is the electrophilic aromatic substitution reaction of acetanilide (B955) with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. This reaction yields a mixture of ortho and para isomers as the major products, with the para isomer being predominant due to the steric hindrance at the ortho position caused by the bulky acetamido group.[6] The formation of the meta isomer is generally not favored under these conditions.

Logical Workflow for Synthesis and Separation:

Caption: General workflow for the synthesis and separation of ortho and para nitroacetanilide isomers.

Detailed Protocol for the Preparation of p-Nitroacetanilide:

-

Dissolution of Acetanilide: In a 100 cm³ beaker, dissolve 2.5 g (0.0185 mol) of finely powdered acetanilide in 2.5 cm³ of glacial acetic acid.

-

Addition of Sulfuric Acid: With constant stirring, add 5 cm³ of concentrated sulfuric acid. The mixture will become warm and form a clear solution.

-

Cooling: Cool the solution to 0-2°C in a freezing mixture of ice and salt.

-

Preparation of Nitrating Mixture: In a separate container, prepare a cold mixture of 1.5 cm³ of concentrated nitric acid and 1.0 cm³ of concentrated sulfuric acid.

-

Nitration: Slowly add the cold nitrating mixture to the acetanilide solution while maintaining the temperature below 10°C with continuous stirring.

-

Reaction Time: After the addition is complete, remove the reaction mixture from the freezing bath and let it stand at room temperature for one hour.

-

Precipitation: Pour the reaction mixture into 50 cm³ of cold water with stirring. The crude nitroacetanilide will precipitate.

-

Filtration and Washing: Allow the precipitate to stand for 15 minutes, then filter it under suction. Wash the solid with cold water until the washings are free of acid.

-

Recrystallization: Dissolve the crude product in a minimum amount of hot ethyl alcohol. Filter the hot solution if necessary. Allow the filtrate to cool, which will result in the crystallization of colorless crystals of p-nitroacetanilide. The ortho isomer, being more soluble, will remain in the filtrate.[6]

-

Drying: Filter the crystals, wash with a small amount of cold ethyl alcohol, and air-dry.

Synthesis of this compound:

The direct nitration of acetanilide does not yield significant amounts of the meta isomer. The synthesis of this compound is typically achieved through a multi-step process, often starting from m-nitroaniline, which is then acetylated.

Signaling Pathway for Synthesis of this compound:

Caption: Synthetic pathway for this compound starting from m-nitroaniline.

Characterization of Isomers

Characterization of the synthesized isomers is crucial to confirm their identity and purity. The following spectroscopic techniques are commonly employed.

Spectroscopic Data Summary:

| Isomer | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| 2-Nitroacetanilide | 2.15 (s, 3H), 7.3-7.9 (m, 4H), 9.8 (s, 1H) | Not readily available in a comparable format | ~3300 (N-H), ~1680 (C=O), ~1520 & ~1350 (NO₂) | 180 (M⁺), 138, 92[7] |

| This compound | 2.12 (s, 3H), 7.60 (t, 1H), 7.90 (d, 1H), 8.63 (s, 1H), 10.4 (s, 1H)[8] | Not readily available in a comparable format | ~3300 (N-H), ~1700 (C=O), ~1530 & ~1350 (NO₂) | 180 (M⁺), 138, 92[2] |

| 4-Nitroacetanilide | 2.11 (s, 3H), 7.85 (d, 2H), 8.25 (d, 2H), 10.6 (s, 1H) | 24.1, 118.9, 125.1, 143.0, 145.2, 169.2 | ~3300 (N-H), ~1690 (C=O), ~1510 & ~1340 (NO₂) | 180 (M⁺), 138, 108, 92[9] |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. The data presented here is a representative compilation from various sources.

Experimental Workflow for Characterization:

Caption: A typical experimental workflow for the characterization of synthesized nitroacetanilide isomers.

Conclusion

This technical guide has provided a detailed examination of the structural isomers of this compound. The distinct differences in their physical properties, arising from the varied positions of the nitro group, necessitate specific protocols for their synthesis and separation. The provided experimental procedures and spectroscopic data serve as a foundational resource for researchers in organic synthesis and drug development, enabling the precise synthesis and confident characterization of these important chemical intermediates.

References

- 1. 4'-Bromo-2'-nitroacetanilide [webbook.nist.gov]

- 2. 3-Nitroacetanilide | C8H8N2O3 | CID 31206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. 4'-Nitroacetanilide(104-04-1) IR2 [m.chemicalbook.com]

- 5. 4'-Nitroacetanilide(104-04-1) IR Spectrum [chemicalbook.com]

- 6. This compound(122-28-1) IR Spectrum [m.chemicalbook.com]

- 7. 2'-Nitroacetanilide | C8H8N2O3 | CID 11090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2'-NITROACETANILIDE(552-32-9) 1H NMR [m.chemicalbook.com]

- 9. 4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-(3-nitrophenyl)acetamide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Compound Identification and Structure

N-(3-nitrophenyl)acetamide, commonly referred to as 3'-nitroacetanilide or m-nitroacetanilide, is an organic compound classified as a nitro derivative of acetanilide.[1][2] Its identity is formally established by the Chemical Abstracts Service (CAS) number 122-28-1.[1][3][4] The compound's structure features a central benzene (B151609) ring substituted with an acetamide (B32628) group (-NHCOCH₃) and a nitro group (-NO₂) at the meta position relative to each other.[1]

The systematic IUPAC name for this compound is N-(3-nitrophenyl)acetamide .[1][3][5] Other synonyms include 3-Nitro-N-acetylaniline, N-Acetyl-m-nitroaniline, and Acetamide, N-(3-nitrophenyl)-.[3][6]

| Identifier | Value |

| IUPAC Name | N-(3-nitrophenyl)acetamide[1][3][5] |

| CAS Number | 122-28-1[1][3][4] |

| Molecular Formula | C₈H₈N₂O₃[1][4] |

| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)--INVALID-LINK--[O-][1][3][5] |

| InChI Key | KFTYNYHJHKCRKU-UHFFFAOYSA-N[1][5] |

Physicochemical Properties

N-(3-nitrophenyl)acetamide typically presents as a beige, brown, or yellowish crystalline powder or solid.[6][7] It is soluble in organic solvents like ethanol, chloroform, and nitrobenzene, slightly soluble in hot water, and has very limited solubility in ether and cold water.[6]

| Property | Value | Source(s) |

| Molecular Weight | 180.16 g/mol | [1][4][8] |

| Appearance | Beige to brown crystalline powder | [7][8] |

| Melting Point | 154-158 °C | |

| Boiling Point | 312.97 °C (estimated) | |

| Density | 1.340 g/cm³ | |

| XLogP3 | 1.5 | [8] |

| Topological Polar Surface Area | 74.9 Ų | [8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

Synthesis and Experimental Protocols

The most common laboratory synthesis of N-(3-nitrophenyl)acetamide involves the electrophilic aromatic substitution (nitration) of acetanilide. The acetamido group is an activating, ortho-, para-director. However, by performing the reaction at low temperatures, a significant amount of the meta-isomer can be produced alongside the ortho and para isomers. A more direct route involves the acetylation of m-nitroaniline with acetic anhydride (B1165640).[8]

Experimental Protocol: Acetylation of m-Nitroaniline

This method provides a regioselective route to the target compound.

Materials:

-

m-Nitroaniline

-

Acetic anhydride

-

Dichloromethane (B109758) (or other suitable solvent)

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve m-nitroaniline (1.0 equivalent) in dichloromethane under an inert atmosphere.

-

Add acetic anhydride (1.2 equivalents) dropwise to the solution.

-

Stir the reaction mixture at room temperature until the starting material (m-nitroaniline) is completely consumed, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium carbonate to neutralize any excess acetic acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude N-(3-nitrophenyl)acetamide product.

-

The crude product can be further purified by recrystallization, typically from an ethanol-water mixture, to obtain a pure crystalline solid.[9]

References

- 1. Buy this compound | 122-28-1 [smolecule.com]

- 2. Nitroacetanilide - Wikipedia [en.wikipedia.org]

- 3. 3-Nitroacetanilide | C8H8N2O3 | CID 31206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetamide, N-(3-nitrophenyl)- [webbook.nist.gov]

- 5. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. CAS 122-28-1: N-(3-Nitrophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. jcbsc.org [jcbsc.org]

Health and Safety Information for 3'-Nitroacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for 3'-Nitroacetanilide (CAS No. 122-28-1). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements based on available data.[2][3]

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for safe handling, storage, and experimental design.

| Property | Value |

| Molecular Formula | C8H8N2O3[4][5] |

| Molecular Weight | 180.16 g/mol [2][4] |

| Appearance | White to light yellow or brown powder/crystals[5][6] |

| Melting Point | 154-158 °C[4][5][7] |

| Boiling Point | 379 °C at 760 mmHg[4] |

| Flash Point | 183 °C[4][5] |

| Density | 1.34 g/cm³[4][5] |

| Solubility | Soluble in chloroform (B151607) and nitrobenzene. Slightly soluble in hot water. Practically insoluble in ether.[5][8] |

| Vapor Pressure | 6.04E-06 mmHg at 25°C[4][5] |

Toxicological Information

While detailed experimental protocols for the toxicological studies of this compound are not publicly available in the searched literature, the primary toxicological effects are summarized below.

| Effect | Description |

| Acute Toxicity | No acute toxicity information is available for this product.[1] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[1][2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2).[1][2] |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3). The target organ is the respiratory system.[1][2] |

| Carcinogenicity | The carcinogenic properties have not been fully investigated.[9] |

| Germ Cell Mutagenicity | No data available.[10] |

| Reproductive Toxicity | No data available. |

Experimental Protocols

Detailed experimental methodologies for the toxicological assessments cited in the safety data sheets are not provided in the available resources. The classifications are based on data submitted to regulatory bodies like ECHA, but the full study reports are not accessible through standard searches.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk of exposure.

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][10]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[1][10]

-

Incompatible with strong oxidizing agents, strong acids, and strong bases.[1][9]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][9] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][12] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A dust mask of type N95 (US) is also recommended.[7][10] |

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[1][9][10] |

| Skin Contact | Wash off immediately with plenty of soap and water.[1] Remove and wash contaminated clothing before reuse.[1] If skin irritation or a rash occurs, get medical advice/attention.[10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][10] |

| Ingestion | Clean mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[10][13] |

Firefighting Measures

Suitable Extinguishing Media:

Specific Hazards Arising from the Chemical:

-

When heated to decomposition, it may emit toxic fumes.[14]

-

Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Protective Equipment and Precautions for Firefighters:

-

As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][9]

Accidental Release Measures

Personal Precautions:

-

Avoid dust formation.[10]

Environmental Precautions:

Methods for Containment and Cleaning Up:

-

Sweep up and shovel into suitable containers for disposal.[1][9]

-

Ventilate the area and wash the spill site after material pickup is complete.[14]

Diagrams

Emergency Response Workflow for this compound Exposure

Caption: Workflow for handling an exposure incident involving this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. 3-Nitroacetanilide | C8H8N2O3 | CID 31206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 122-28-1 [smolecule.com]

- 4. This compound | CAS#:122-28-1 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. B22062.22 [thermofisher.com]

- 7. 3′-Nitroacetanilid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Nitroacetanilide [drugfuture.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. physics.purdue.edu [physics.purdue.edu]

- 14. 4-Nitroacetanilide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

3'-Nitroacetanilide: A Comprehensive Technical Guide for Organic Synthesis

Introduction

3'-Nitroacetanilide, an organic compound with the chemical formula C₈H₈N₂O₃, is a key intermediate in a multitude of organic synthesis applications.[1][2] Also known as N-(3-nitrophenyl)acetamide or m-nitroacetanilide, its strategic placement of a nitro group and an acetamido group on the benzene (B151609) ring makes it a versatile precursor for the synthesis of a wide array of more complex molecules.[2][3] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and significant applications of this compound, with a particular focus on its role in the development of pharmaceuticals and dyes. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis. The compound typically appears as white to brown needle-like crystals or powder.[4][5]

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₃ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Melting Point | 154-158 °C | [4][6] |

| Boiling Point | 100 °C at 9.84 x 10⁻⁴ kPa | [4] |

| CAS Number | 122-28-1 | [1][2] |

| IUPAC Name | N-(3-nitrophenyl)acetamide | [1] |

| Solubility | Soluble in chloroform (B151607) and nitrobenzene; slightly soluble in hot water; almost insoluble in ether.[4] | [4] |

| Appearance | White needle crystal or brown powder.[4][5] | [4][5] |

Synthesis of this compound

The most common method for the synthesis of this compound is through the electrophilic aromatic substitution of acetanilide (B955).[3] This reaction involves the nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.[3]

Experimental Protocol: Nitration of Acetanilide

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

Acetanilide

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃) or a mixture of concentrated HNO₃ and H₂SO₄

-

Crushed Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve acetanilide in glacial acetic acid in a flask.[3]

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid while maintaining a low temperature (below 20°C).[3][7]

-

In a separate vessel, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Slowly add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature of the reaction mixture does not exceed 20°C.[7] Constant stirring is crucial during this step.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 20-30 minutes to ensure the reaction goes to completion.[7][8]

-

Pour the reaction mixture over a generous amount of crushed ice to precipitate the crude this compound.[3][7]

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.[7]

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound crystals.[3]

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a valuable precursor for the synthesis of various organic compounds, owing to the reactivity of its nitro and acetamido groups.

Synthesis of m-Nitroaniline

A primary application of this compound is its role as a starting material for the synthesis of m-nitroaniline. This transformation is achieved through the hydrolysis of the acetamido group.

Materials:

-

This compound

-

Concentrated Sulfuric Acid

-

Water

-

Sodium Hydroxide (B78521) Solution (e.g., 2M)

Procedure:

-

Prepare a solution of concentrated sulfuric acid and water in a round-bottom flask.

-

Add this compound to the acidic solution.

-

Heat the mixture under reflux for approximately 20 minutes.[7]

-

After cooling, pour the hot mixture into cold water.[7]

-

Neutralize the solution by adding a sodium hydroxide solution until it is alkaline, which will precipitate the m-nitroaniline as a yellow solid.[7]

-

Cool the mixture in an ice bath to ensure complete precipitation.[7]

-

Collect the crude m-nitroaniline by filtration, wash it thoroughly with water, and dry it.[7]

-

The product can be further purified by recrystallization.

Caption: Reaction pathway for the synthesis of m-nitroaniline.

Precursor for Dyes and Pharmaceuticals

This compound is a significant intermediate in the synthesis of various dyes and pharmaceuticals.[3] The nitro group can be reduced to an amino group, which can then be diazotized and coupled to form azo dyes.

In the realm of drug development, this compound and its derivatives have been investigated for their potential antimicrobial properties.[3] The presence of the nitro group is often a key pharmacophoric element contributing to this activity.[3] Furthermore, it serves as an intermediate in alternative synthetic routes for the widely used analgesic, paracetamol.[3] This involves the reduction of the nitro group to an amine, followed by hydrolysis and subsequent acetylation.[3]

Caption: Role of this compound in drug development pathways.

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR (DMSO-d₆) | δ ~10.4 (s, 1H, NH), δ ~8.6 (m, 1H, Ar-H), δ ~7.9 (m, 2H, Ar-H), δ ~7.6 (t, 1H, Ar-H), δ ~2.1 (s, 3H, CH₃)[9] |

| IR (KBr) | Characteristic peaks for N-H stretching, C=O stretching (amide), and N-O stretching (nitro group). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 180.[10] |

Safety and Handling

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[1][11] It may also cause an allergic skin reaction.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[11] All work should be conducted in a well-ventilated area or a fume hood.[11]

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Conclusion

This compound is a fundamentally important precursor in organic synthesis. Its straightforward preparation from acetanilide and the versatile reactivity of its functional groups make it a valuable building block for a range of target molecules. From the synthesis of key intermediates like m-nitroaniline to its application in the development of dyes and pharmaceuticals, this compound continues to be a compound of significant interest to the scientific and industrial communities. A comprehensive understanding of its properties, synthesis, and reaction pathways is crucial for its effective and safe utilization in research and development.

References

- 1. 3-Nitroacetanilide | C8H8N2O3 | CID 31206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitroacetanilide [drugfuture.com]

- 3. Buy this compound | 122-28-1 [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. B22062.22 [thermofisher.com]

- 6. 3 -Nitroacetanilide 97 122-28-1 [sigmaaldrich.com]

- 7. magritek.com [magritek.com]

- 8. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 9. This compound(122-28-1) 1H NMR spectrum [chemicalbook.com]

- 10. This compound(122-28-1) MS [m.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic and Synthetic Profile of 3'-Nitroacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3'-Nitroacetanilide, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) data. Detailed experimental protocols for the synthesis and spectroscopic analysis are also presented to facilitate reproducibility and further investigation of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.4 | Singlet | -NH |

| 8.63 | Singlet | H-2' |

| 7.91 | Doublet | H-6' |

| 7.89 | Doublet | H-4' |

| 7.60 | Triplet | H-5' |

| 2.12 | Singlet | -CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 169.0 | C=O (amide) |

| 148.5 | C-3' (C-NO₂) |

| 140.0 | C-1' (C-NH) |

| 130.5 | C-5' |

| 125.0 | C-6' |

| 118.0 | C-4' |

| 114.0 | C-2' |

| 24.5 | -CH₃ |

Note: This is a predicted spectrum based on typical chemical shift ranges for the respective functional groups.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3350 | N-H Stretch |

| 3100 - 3000 | Aromatic C-H Stretch |

| ~1700 | C=O Stretch (Amide I) |

| 1600 - 1475 | Aromatic C=C Bending |

| ~1530 | N-O Asymmetric Stretch (NO₂) |

| ~1350 | N-O Symmetric Stretch (NO₂) |

Technique: KBr Disc

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the nitration of acetanilide (B955).

Materials:

-

Acetanilide

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ice

Procedure:

-

In a flask, dissolve acetanilide in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid to the cooled solution while stirring.

-

In a separate beaker, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

-

Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for a period of time.

-

Pour the reaction mixture over crushed ice to precipitate the crude this compound.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

FT-IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the purified this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Place a portion of the resulting fine powder into a pellet-pressing die.

-

Press the powder under high pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Workflow and Logical Relationships

The following diagram illustrates the workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

A Comprehensive Technical Guide to 3'-Nitroacetanilide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 3'-Nitroacetanilide (CAS No. 122-28-1), a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, commercial availability, quality specifications, and relevant experimental protocols. Furthermore, it details safety and handling procedures to ensure its proper use in a laboratory setting.

Introduction to this compound

This compound, also known as N-(3-nitrophenyl)acetamide, is an aromatic organic compound with the chemical formula C₈H₈N₂O₃. It presents as a solid, typically in powder or crystalline form, with a color ranging from light yellow to brown.[1][2] This compound serves as a crucial building block in organic synthesis, particularly as a precursor for the synthesis of various dyes, pharmaceuticals, and other complex organic molecules. Its utility in research is primarily centered on its role as an intermediate in the development of novel compounds, including antimicrobial agents and as an alternative route in the synthesis of the widely used analgesic, paracetamol.[3]

Commercial Suppliers and Quality Specifications

A variety of chemical suppliers offer this compound for research purposes, with purities typically ranging from 97% to over 98%. Researchers should carefully consider the purity and specifications offered by each supplier to ensure the quality and reproducibility of their experimental results. The following tables summarize the product specifications from several prominent commercial suppliers.

Table 1: General Product Information

| Supplier | Product Number(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Thermo Scientific | B22062.22, B22062.06 | 122-28-1 | C₈H₈N₂O₃ | 180.16 |

| Sigma-Aldrich | 644250 | 122-28-1 | C₈H₈N₂O₃ | 180.16 |

| Santa Cruz Biotechnology | sc-225849 | 122-28-1 | C₈H₈N₂O₃ | 180.16 |

| CP Lab Safety | ALA-N159512-100g | 122-28-1 | C₈H₈N₂O₃ | 180.16 |

Table 2: Comparative Quality Specifications

| Supplier | Purity | Appearance | Melting Point (°C) | Analytical Method |

| Thermo Scientific | ≥98.0% | Brown Powder | 148.0-154.0 | GC |

| Sigma-Aldrich | 97% | Solid | 154-158 | Not Specified |

| CP Lab Safety | min 98% | Not Specified | Not Specified | Not Specified |

Note: Specifications are subject to change and may vary by lot. Researchers should always refer to the supplier's most recent certificate of analysis (CoA) for the most accurate information.[4]

Experimental Protocols

While specific protocols utilizing this compound as a starting material for complex syntheses are often proprietary or found within specialized scientific literature, a well-documented and related experimental procedure is the nitration of acetanilide (B955) to produce nitroacetanilide isomers. This classic electrophilic aromatic substitution reaction provides a foundational understanding of the chemistry involved.

Synthesis of p-Nitroacetanilide from Acetanilide

This procedure details the synthesis of p-nitroacetanilide, a structural isomer of this compound. The principles of this reaction are highly relevant to understanding the synthesis and reactivity of nitroacetanilide compounds.

Materials:

-

Acetanilide

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ice

-

Ethanol (B145695) (for recrystallization)

-

Beakers

-

Erlenmeyer flask

-

Stirring rod

-

Ice bath

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

In a 100 cm³ beaker, dissolve 2.5 g of finely powdered acetanilide in 2.5 cm³ of glacial acetic acid.

-

Carefully add 5 cm³ of concentrated sulfuric acid to the mixture while stirring. The solution will become warm.

-

Cool the solution in an ice bath to 0-5 °C.

-

In a separate container, prepare the nitrating mixture by slowly adding 1.5 cm³ of concentrated nitric acid to 1.0 cm³ of concentrated sulfuric acid, keeping the mixture cool.

-

Slowly add the cold nitrating mixture dropwise to the cooled acetanilide solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for approximately one hour.

-

Pour the reaction mixture onto 50 cm³ of crushed ice in a beaker. A crude precipitate of nitroacetanilide will form.

-

Allow the mixture to stand for 15 minutes, then collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water to remove any residual acid.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified p-nitroacetanilide crystals.

-

Dry the purified crystals and determine the melting point and yield.

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the synthesis and purification of a nitroacetanilide isomer, as described in the experimental protocol above.

Caption: Workflow for the synthesis and purification of p-nitroacetanilide.

Safety, Handling, and Disposal

This compound is a chemical that requires careful handling to minimize risks in a laboratory setting.

Hazard Identification: [5]

-

Skin Irritant: Causes skin irritation.

-

Eye Irritant: Causes serious eye irritation.

-

Respiratory Irritant: May cause respiratory irritation.

-

Skin Sensitizer: May cause an allergic skin reaction.

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust. Use a dust mask if necessary.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal: [8]

-

Dispose of waste material in accordance with local, regional, and national regulations.

-

Do not allow the chemical to enter drains or the environment.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information before working with this compound.[5][8]

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Buy this compound | 122-28-1 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. isolab.ess.washington.edu [isolab.ess.washington.edu]

- 8. fishersci.com [fishersci.com]

A Technical Guide to 3'-Nitroacetanilide: Historical Context, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Nitroacetanilide (m-Nitroacetanilide), a significant intermediate in organic synthesis. The document delves into the historical context surrounding the discovery and use of nitro-substituted aniline (B41778) derivatives, outlines detailed experimental protocols for the synthesis of this compound, presents key quantitative data, and explores its applications in various scientific and industrial fields. Particular emphasis is placed on providing researchers and drug development professionals with the detailed methodologies required for its preparation and the logical frameworks for its utilization in further synthetic endeavors.

Historical Context and Discovery

The precise date and discoverer of this compound are not well-documented in readily available historical records. Its discovery is intrinsically linked to the broader development of organic chemistry in the 19th century, particularly the exploration of aromatic compounds and nitration reactions. The parent compound, acetanilide (B955), was first synthesized in 1852 by Charles Gerhardt. Following the discovery of aniline dyes, extensive research into the modification of aniline and its derivatives took place.

The nitration of acetanilide, a classic example of an electrophilic aromatic substitution reaction, was a subject of study for many prominent chemists of the era. This reaction primarily yields a mixture of ortho- and para-nitroacetanilide, with the para isomer being the major product due to the directing effect of the acetamido group. The meta isomer, this compound, is formed in significantly smaller quantities. Early research focused on the separation and characterization of these isomers, with the para isomer gaining significant industrial importance as a precursor to p-nitroaniline, a key component in the synthesis of azo dyes.